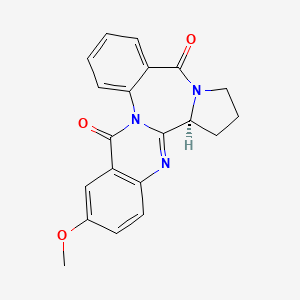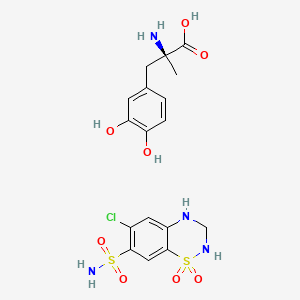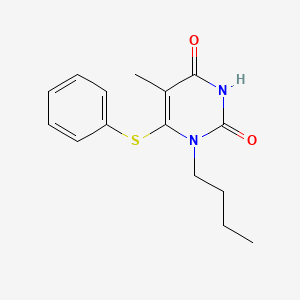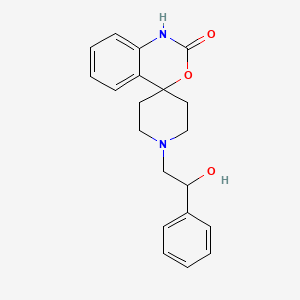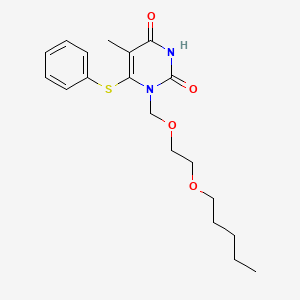
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a substituted phenyl group and an indole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the substituted phenyl and indole derivatives. The key steps include:
Preparation of 2,6-bis(1-methylethyl)phenyl derivative: This can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of 1-(1-methyl-1H-indol-3-yl)cyclopentane: This involves the alkylation of indole with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two derivatives through a urea linkage. This can be done by reacting the amine group of the indole derivative with the isocyanate group of the phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the urea linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while reduction of the urea linkage could result in the formation of amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a ligand for various receptors can be investigated. Its structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(3-(1H-indol-3-yl)propyl)-: Similar structure but with different substituents on the phenyl and indole rings.
Urea, N-(2,6-diethylphenyl)-N’-(3-(1H-indol-3-yl)cyclopentyl)-: Another similar compound with variations in the alkyl groups.
Uniqueness
The uniqueness of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
145131-12-0 |
|---|---|
分子式 |
C30H41N3O |
分子量 |
459.7 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-[3-[1-(1-methylindol-3-yl)cyclopentyl]propyl]urea |
InChI |
InChI=1S/C30H41N3O/c1-21(2)23-13-10-14-24(22(3)4)28(23)32-29(34)31-19-11-18-30(16-8-9-17-30)26-20-33(5)27-15-7-6-12-25(26)27/h6-7,10,12-15,20-22H,8-9,11,16-19H2,1-5H3,(H2,31,32,34) |
InChI 键 |
YWAREIKCORCVCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCCCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


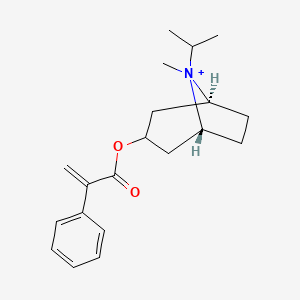
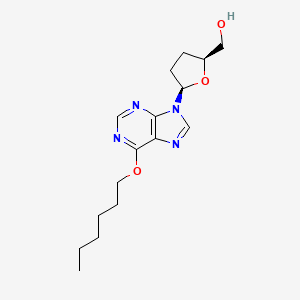
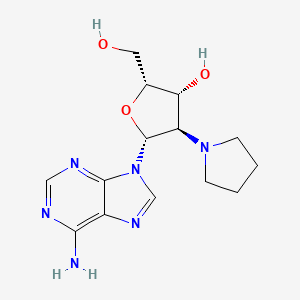
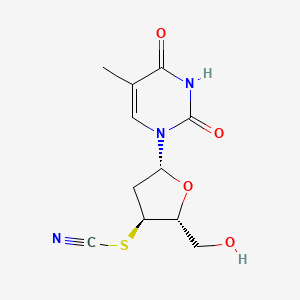
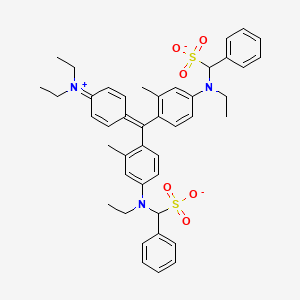
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
